An In-depth Technical Guide to Ethyl 2-ethylacetoacetate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 2-ethylacetoacetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-ethylacetoacetate is an organic compound belonging to the class of β-keto esters. It is recognized for its role as a versatile intermediate and building block in organic synthesis, particularly in the formation of carbon-carbon bonds.[1] Its structure incorporates both a ketone and an ester functional group, providing multiple reaction sites. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols relevant to its synthesis and analysis, tailored for professionals in research and drug development. The compound is also utilized in the flavor and fragrance industry for its characteristic fruity aroma.[2]
Chemical Structure and Identifiers
Ethyl 2-ethylacetoacetate is structurally an ethyl ester of 2-ethylacetoacetic acid. The presence of a chiral center at the C2 position means it can exist as a racemate.
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IUPAC Name: ethyl 2-ethyl-3-oxobutanoate
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Synonyms: 2-Acetylbutyric Acid Ethyl Ester, 2-Ethylacetoacetic Acid Ethyl Ester, Ethyl 2-Acetylbutyrate
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CAS Number: 607-97-6
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Molecular Formula: C₈H₁₄O₃
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SMILES: CCOC(=O)C(CC)C(C)=O
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InChI Key: OKANYBNORCUPKZ-UHFFFAOYSA-N
Chemical and Physical Properties
Ethyl 2-ethylacetoacetate is a colorless to pale yellow liquid at room temperature.[2] It is sparingly soluble in water but soluble in common organic solvents.[2]
Table 1: Quantitative Chemical Properties of Ethyl 2-ethylacetoacetate
| Property | Value | Source(s) |
| Molecular Weight | 158.19 g/mol | [3] |
| Density | 0.981 g/mL at 25 °C | [3] |
| Boiling Point | 87-189 °C / 743 mmHg | [3] |
| Flash Point | 69 °C (156.2 °F) - closed cup | [3] |
| Refractive Index | 1.4180-1.4240 at 20 °C | [4] |
| pKa | 12.02 ± 0.46 (Predicted) | [2] |
Experimental Protocols
The synthesis of ethyl 2-ethylacetoacetate is a two-step process. First, its precursor, ethyl acetoacetate (B1235776), is synthesized via a Claisen condensation. Second, the precursor is alkylated using an ethyl halide.
Synthesis of Ethyl Acetoacetate (Precursor)
This procedure follows the principles of the Claisen condensation of ethyl acetate (B1210297).[1][5]
Methodology:
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Apparatus Setup: A three-neck round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. The apparatus must be thoroughly dried to prevent moisture from interfering with the reaction.
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Reagent Preparation: Sodium ethoxide is prepared in situ or used from a commercial source. To prepare it, add 0.1 moles of clean sodium metal pieces to 0.2 moles of absolute ethanol (B145695) in the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Once all the sodium has reacted to form sodium ethoxide, 0.2 moles of dry ethyl acetate is added dropwise from the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature, typically around 80-82 °C.[5]
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Reflux: After the addition is complete, the mixture is refluxed for 2-3 hours to drive the reaction to completion.[5]
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Work-up: The reaction mixture is cooled to room temperature and then neutralized by the slow addition of a dilute acid, such as 10% sulfuric acid or acetic acid, until it is slightly acidic.
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Extraction: The aqueous layer is saturated with sodium chloride to reduce the solubility of the ester. The organic layer containing ethyl acetoacetate is separated. The aqueous layer is extracted two more times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Purification: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄). The solvent is then removed using a rotary evaporator. The crude ethyl acetoacetate is purified by vacuum distillation.
Synthesis of Ethyl 2-ethylacetoacetate (Alkylation)
This protocol is based on the standard procedure for the alkylation of β-keto esters.[6][7]
Methodology:
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Enolate Formation: In a dry three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1 mole of sodium in 2.5 L of absolute ethanol to prepare sodium ethoxide. After the sodium has completely dissolved, add 5 moles of ethyl acetoacetate.[6]
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Alkylation Reaction: To the resulting solution of the ethyl acetoacetate enolate, add 5.5 moles of an ethyl halide (e.g., ethyl bromide or ethyl iodide) dropwise. The reaction is an Sₙ2 process and is typically exothermic.[7][8] Maintain the temperature with a water bath if necessary.
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Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (which can be monitored by TLC). A precipitate of sodium halide will form.[6]
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Work-up: Cool the reaction mixture. The bulk of the ethanol is removed by distillation. The remaining residue is treated with water to dissolve the sodium bromide precipitate.
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Extraction: The product, ethyl 2-ethylacetoacetate, is separated as an oily layer. The aqueous layer is extracted with diethyl ether to recover any dissolved product.
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Purification: The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by fractional distillation under reduced pressure.
Analytical Characterization: ¹H NMR Spectroscopy
The structure of ethyl 2-ethylacetoacetate can be confirmed using ¹H NMR spectroscopy.
Methodology:
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Sample Preparation: A small sample of the purified product is dissolved in a suitable deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃).
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Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 90 MHz or higher).
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Expected Spectrum: The spectrum will show characteristic signals corresponding to the different proton environments in the molecule. Key chemical shifts (ppm) in CDCl₃ are approximately: 4.20 (q, 2H, -OCH₂ CH₃), 3.34 (t, 1H, -COCH (CH₂CH₃)CO-), 2.23 (s, 3H, -COCH₃ ), 1.88 (q, 2H, -CHCH₂ CH₃), 1.28 (t, 3H, -OCH₂CH₃ ), and 0.94 (t, 3H, -CHCH₂CH₃ ).[2]
Logical Synthesis Workflow
The following diagram illustrates the logical progression from the starting materials to the final product, ethyl 2-ethylacetoacetate.
Caption: Logical workflow for the synthesis of ethyl 2-ethylacetoacetate.
References
- 1. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 2. Ethyl 2-ethylacetoacetate(607-97-6) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl 2-ethylacetoacetate(607-97-6) IR Spectrum [chemicalbook.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]




